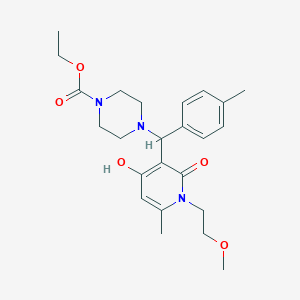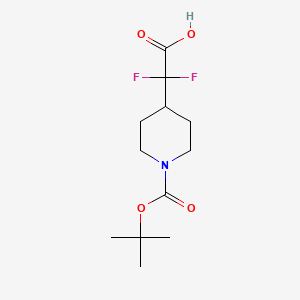
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid” is likely to be a complex organic molecule. It seems to contain a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .
科学的研究の応用
Asymmetric Synthesis
- The compound has been utilized in the asymmetric synthesis of piperidinedicarboxylic acid derivatives. For example, (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and its analogs have been synthesized starting from L-aspartic acid beta-tert-butyl ester (Xue et al., 2002).
Pharmaceutical Chemistry
- This chemical has played a role in the discovery of new molecules with potential pharmaceutical applications. For example, novel (4-piperidinyl)-piperazine derivatives synthesized and evaluated as ACC1/2 non-selective inhibitors used a fluorine-substituted tert-butoxycarbonyl group (Chonan et al., 2011).
Heterocyclic Chemistry
- It has been involved in the synthesis of 5-deaza-7-desmethylene analogues of tetrahydrofolic acid, which are significant in folate-mediated one-carbon metabolism (Rosowsky et al., 1994).
Photolithography
- In photolithography, the compound has been used to study acid-catalyzed deprotection of tert-butoxycarbonyl groups in polymer films (Frenette et al., 2005).
作用機序
Target of Action
Similar compounds are often used as linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific target protein would depend on the other components of the PROTAC molecule.
Mode of Action
The compound acts as a linker in PROTACs, which are bifunctional molecules. One end of the PROTAC binds to the target protein, while the other end binds to an E3 ubiquitin ligase. The linker, which includes our compound of interest, connects these two ends. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound plays a role in the ubiquitin-proteasome pathway. This pathway is responsible for protein degradation in cells. By facilitating the degradation of specific target proteins, the compound can influence various biochemical pathways depending on the function of the target protein .
Pharmacokinetics
The design of protacs often considers these properties to ensure optimal bioavailability .
Result of Action
The result of the compound’s action is the degradation of the target protein. This can have various effects at the molecular and cellular level, depending on the role of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH and enzymatic conditions can affect the stability and efficacy of the PROTAC. Additionally, the presence of competing substrates or inhibitors can also influence the compound’s action .
将来の方向性
特性
IUPAC Name |
2,2-difluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-6-4-8(5-7-15)12(13,14)9(16)17/h8H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLRIUFRABWFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258638-62-8 |
Source


|
| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

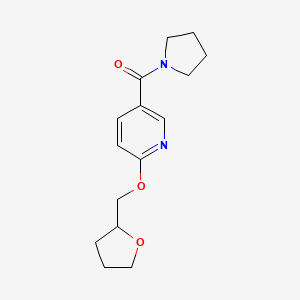
![1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2472045.png)

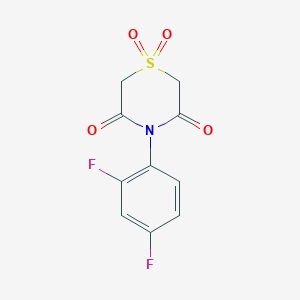

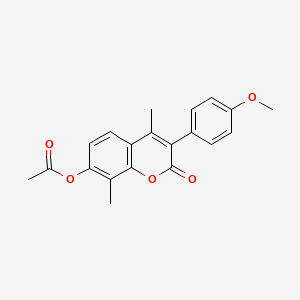
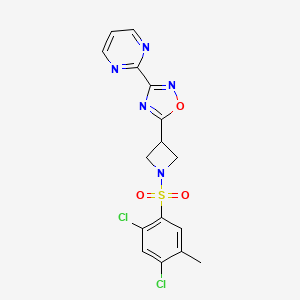
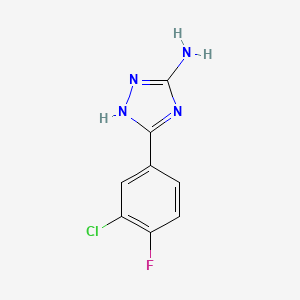
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2472055.png)
![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2472056.png)

